molecular formula C8H14O3 B8753633 Methyl 3,3-dimethyl-5-oxovalerate CAS No. 77514-26-2

Methyl 3,3-dimethyl-5-oxovalerate

Cat. No. B8753633
CAS RN: 77514-26-2
M. Wt: 158.19 g/mol
InChI Key: POSHLXMCOVQXJC-UHFFFAOYSA-N
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Patent
US05750769

Procedure details

A mixture of methyl 5-bromo-3,3-dimethylpentanoate (5.0 g), pyridine-N-oxide (4.49 g), sodium bicarbonate (3.77 g) and toluene (30 cm3) was heated at the reflux temperature with vigorous agitation for a period of 14 hours. After cooling the mixture to the ambient temperature, water (20 cm3), saturated ammonium carbonate solution (20 cm3) and toluene (50 cm3) were added and the aqueous phase separated and extracted with toluene (3×75 cm3). The toluene extracts were added to the main organic phase and the whole dried over anhydrous magnesium sulphate concentrated by evaporation of the more volatile components under reduced pressure. The residual liquid was purified by Kugelrohr distillation (130° C./water pump pressure) to give methyl 3,3-dimethyl-5-oxopentanoate in 63% yield.
Name
methyl 5-bromo-3,3-dimethylpentanoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([CH3:11])([CH3:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].[N+]1([O-:18])C=CC=CC=1.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[NH4+].[NH4+]>C1(C)C=CC=CC=1.O>[CH3:10][C:4]([CH3:11])([CH2:3][CH:2]=[O:18])[CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:2.3,4.5.6|

Inputs

Step One
Name
methyl 5-bromo-3,3-dimethylpentanoate
Quantity
5 g
Type
reactant
Smiles
BrCCC(CC(=O)OC)(C)C
Name
Quantity
4.49 g
Type
reactant
Smiles
[N+]1(=CC=CC=C1)[O-]
Name
Quantity
3.77 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at the reflux temperature with vigorous agitation for a period of 14 hours
Duration
14 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the aqueous phase separated
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (3×75 cm3)
ADDITION
Type
ADDITION
Details
The toluene extracts were added to the main organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the whole dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of the more volatile components under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual liquid was purified by Kugelrohr distillation (130° C./water pump pressure)

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OC)(CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.